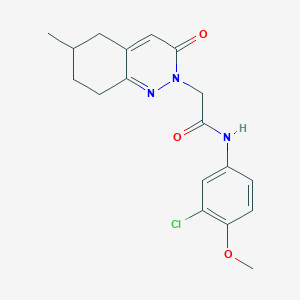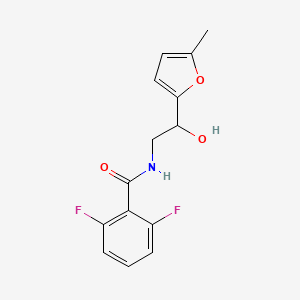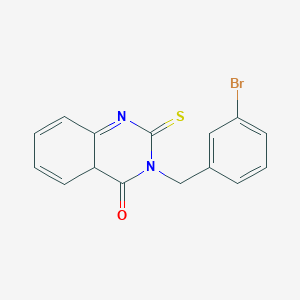
3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The bromobenzyl group at the 3-position and the thioxo group at the 2-position could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic quinazolinone core, with a bromobenzyl group attached at the 3-position and a thioxo group at the 2-position. The presence of the bromine atom would make the compound relatively heavy and could influence its physical and chemical properties .Chemical Reactions Analysis
The bromine atom in the bromobenzyl group is a good leaving group, which means it could potentially undergo nucleophilic substitution reactions. The carbonyl group in the quinazolinone core could undergo addition reactions, and the thioxo group could potentially act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and could influence its boiling and melting points .Applications De Recherche Scientifique
Implications in Medicinal Chemistry
Quinazoline derivatives, including structures similar to "3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one," have been extensively studied for their medicinal properties. These compounds are notable for their presence in over 200 naturally occurring alkaloids and have been synthesized for various biological activities, including antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazolinone nucleus's stability has encouraged the synthesis of novel derivatives with significant medicinal potential, addressing the challenge of solubility and bioavailability in drug development (Tiwary et al., 2016).
Optoelectronic Applications
Research on quinazoline derivatives has extended beyond medicinal applications to include their use in optoelectronic materials. Quinazolines and their derivatives have been incorporated into π-extended conjugated systems for the creation of novel optoelectronic materials, serving as luminescent molecules in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and colorimetric pH sensors. These applications are largely due to the electroluminescent properties of aryl-substituted quinazolines with π-extended conjugated systems, showcasing the versatility of quinazoline compounds beyond pharmaceuticals (Lipunova et al., 2018).
Anticancer Research
Quinazoline derivatives have been recognized for their wide range of biological properties, including anticancer activities. They are known to inhibit several therapeutic protein targets, such as EGFR, histone deacetylase, and various kinases, making them promising candidates for cancer treatment. The development of novel quinazoline compounds as anticancer drugs remains a dynamic field of study, with several patents approved for new derivatives offering innovative therapeutic approaches (Ravez et al., 2015).
Anti-Colorectal Cancer Activity
The quinazoline nucleus has also been exploited to identify new agents against colorectal cancer. Derivatives have been designed to inhibit the growth of colorectal cancer cells by modulating specific genes and proteins involved in cancer progression. This illustrates the potential of quinazoline derivatives in developing targeted therapies for specific cancer types, further emphasizing the compound's significance in drug discovery (Moorthy et al., 2023).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(3-bromophenyl)methyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8,12H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBDLAIKJUREJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)N(C2=O)CC3=CC(=CC=C3)Br)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2728294.png)
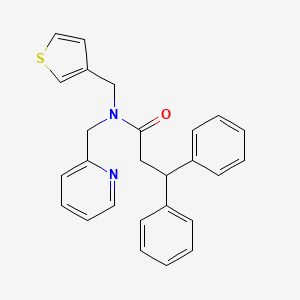
![(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide](/img/structure/B2728296.png)
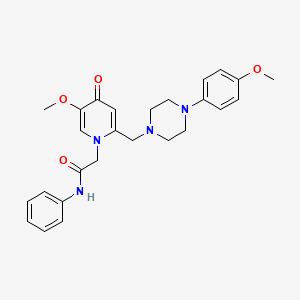
![5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2728299.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728300.png)

![2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2728302.png)
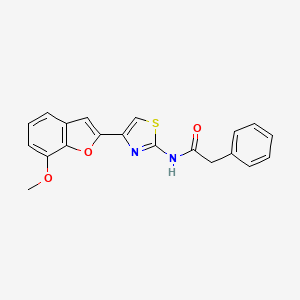
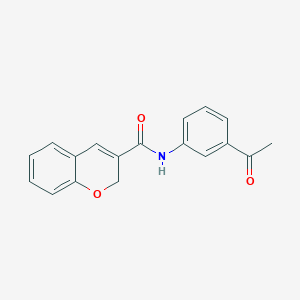
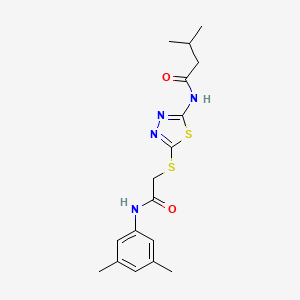
![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2728308.png)
